CID 24196801

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Carbon Dioxide Reduction and Acidic C-H Activations

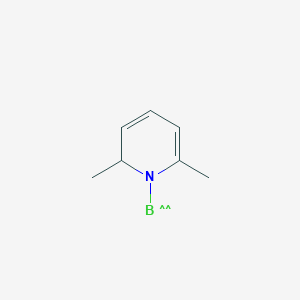

One exciting application of Borane-2,6-lutidine complex lies in its ability to activate carbon dioxide (CO2) and acidic C-H bonds. When combined with tris(pentafluorophenyl)borane, it forms a frustrated Lewis pair (FLP) (). This FLP has been demonstrated to react with CO2 and hydrogen (H2) under ambient temperature conditions. The reaction yields lutidinium boro-formate, a valuable intermediate for further transformations. This research provides valuable insights into the thermodynamics and reaction rates of borane complexes, which is crucial for their development in synthetic chemistry ().

- Reduction: It acts as a reducing agent, particularly effective in reducing aldehydes and ketones to their corresponding alcohols.

- Substitution: The boron center can be replaced by other functional groups during substitution reactions.

- Common Reagents and Conditions: Typical reagents involved in reactions with CID 24196801 include various aldehydes and ketones. Reactions are generally conducted under mild conditions to prevent decomposition.

Major products from these reactions often include reduced organic compounds, showcasing its utility in synthetic organic chemistry.

Research into the biological activity of CID 24196801 is ongoing, particularly concerning its potential applications in medicinal chemistry. The compound is being studied for its ability to interact with biological systems, which could lead to the development of new therapeutic agents. Its role as a reducing agent may also have implications for biochemical pathways involving redox reactions.

The synthesis of CID 24196801 typically involves the reaction of borane with 2,6-lutidine under controlled conditions. Common methods include:

- Preparation from Borane-Tetrahydrofuran Complex: This method involves reacting borane-tetrahydrofuran with 2,6-lutidine in an inert atmosphere to form the desired complex.

- Industrial Production: For larger-scale production, high-purity reagents and stringent control over reaction conditions are employed to ensure consistency and quality.

These methods highlight the importance of careful handling and specific conditions to obtain high yields of the complex.

CID 24196801 has a wide range of applications across various fields:

- Organic Chemistry: It is primarily used as a reducing agent in organic synthesis.

- Biological Research: The compound is explored for its potential use in developing new drugs and therapeutic agents.

- Industrial Uses: It plays a role in producing fine chemicals and materials due to its reactivity and stability.

These diverse applications underscore the compound's versatility and importance in both academic research and industrial processes.

Studies on the interactions involving CID 24196801 focus on its chemical reactivity with electrophilic species. The electron-deficient nature of the boron atom allows it to readily accept electrons from donor molecules, facilitating various chemical transformations. This characteristic makes it an attractive candidate for further exploration in both synthetic and biological contexts.

CID 24196801 can be compared with several similar compounds, particularly other borane complexes. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Borane-Pyridine Complex | C5H7BN | Less sterically hindered than CID 24196801 |

| Borane-Ammonia Complex | NH3B | More reactive due to lack of steric hindrance |

| Borane-Tetrahydrofuran Complex | C4H8O4B | Used primarily as a solvent for boron reactions |

| Borane-Morpholine Complex | C4H9BN | Exhibits different solubility properties |

CID 24196801 stands out due to its unique combination of stability provided by the 2,6-lutidine ligand and its effectiveness as a reducing agent compared to these other complexes. Its specific structural features contribute to its distinct reactivity profile in organic synthesis.